N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-8-3-2-5-14(17)12-22-19(25)18(24)21-10-9-16(23)13-6-4-7-15(20)11-13/h2-8,11,16,23H,9-10,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIDQUHASOIXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves a multi-step process:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent such as 3-chloropropanol in the presence of a base like sodium hydroxide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step often requires a catalyst such as pyridine to facilitate the reaction.
Methoxybenzyl Addition: Finally, the oxalamide intermediate is reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.
Chemical Biology: Researchers use this compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism by which N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The hydroxypropyl and methoxybenzyl groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The following table highlights structural differences between the target compound and related oxalamides:
Key Observations :
- The target compound’s 3-hydroxypropyl chain distinguishes it from analogs with rigid alkyl or aromatic linkers (e.g., S336’s pyridin-ethyl group). This may enhance solubility or metabolic stability .
- The trifluoromethyl group in the compound from introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group.
Biological Activity
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- Chlorophenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Hydroxypropyl Chain : May enhance solubility and biological activity.
- Methoxybenzyl Moiety : Potentially involved in receptor binding and modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
Antitumor Activity
Research has indicated that derivatives of oxalamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess selective cytotoxicity against human tumor cells while sparing normal cells. This selectivity is essential for developing effective cancer therapies.
Antimicrobial Properties
There is evidence suggesting that oxalamide derivatives may possess antimicrobial properties. For example, some studies have highlighted the ability of related compounds to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The mechanism often involves the inhibition of urease activity, which is crucial for the survival of this pathogen in acidic environments.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antitumor Studies : A study examining various oxalamide derivatives found that some exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa, A549). This indicates strong potential for further development as anticancer agents.
- Antimicrobial Efficacy : Research on related compounds demonstrated potent activity against H. pylori, comparable to standard treatments like metronidazole. The mechanism was primarily attributed to urease inhibition, which disrupts the bacterium's ability to neutralize stomach acid.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds suggest favorable absorption and distribution profiles, making them suitable candidates for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
